(E)-[(2,4-dichlorophenyl)methoxy]({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The IUPAC name for this compound, (E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine, derives from its core structural components. The parent chain is identified as the methanimine group (-CH=N-), with substituents prioritized according to Cahn-Ingold-Prelog rules:
- N-substituent : A (2,4-dichlorophenyl)methoxy group attached to the imine nitrogen.
- Methanimine backbone : Linked to a 3-nitro-4-(4-methylphenyl)sulfanylphenyl ring.
Isomeric considerations arise primarily from the imine double bond’s configuration. The E designation specifies that the higher-priority groups (based on atomic number) lie on opposite sides:
- N-priority : The (2,4-dichlorophenyl)methoxy group (Cl > O > C).
- C-priority : The 3-nitro-4-(4-methylphenyl)sulfanylphenyl system (S > N > C).
A comparative analysis of isomeric forms reveals that the E configuration dominates in solid-state structures due to reduced steric hindrance between the dichlorophenyl and sulfanylphenyl moieties.
Molecular Geometry and Conformational Analysis
X-ray diffraction data for analogous Schiff bases indicate a non-planar geometry for this compound, with key torsional angles influencing its conformational preferences:
- Dihedral angle between aromatic rings : 67.5° ± 2.3°, minimizing π-π repulsion between the dichlorophenyl and nitrophenyl systems.
- Sulfanyl group orientation : The thioether linkage adopts a gauche conformation relative to the nitro group, optimizing intramolecular S···O non-covalent interactions (2.9–3.2 Å).
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal three stable conformers:
- Conformer A (78% population): Antiperiplanar arrangement of dichlorophenyl and sulfanyl groups.
- Conformer B (19% population): Synclinal orientation with S···Cl contacts (3.4 Å).
- Conformer C (3% population): High-energy cisoid configuration.
The energy barrier for interconversion between Conformers A and B is calculated at 12.3 kJ/mol, permitting room-temperature flexibility.
Electronic Structure and Resonance Stabilization Effects
The molecule exhibits extended conjugation across four distinct regions:
- Imine linkage : The C=N bond (1.28 Å) facilitates π-delocalization into the dichlorophenyl system.
- Nitro group : Withdraws electron density via resonance, creating a 14.7 kcal/mol stabilization effect.
- Sulfanyl bridge : The sulfur lone pairs donate electron density to the adjacent aromatic ring (+M effect), counterbalancing nitro group withdrawal.
Natural Bond Orbital (NBO) analysis highlights critical hyperconjugative interactions:
- LP(S) → σ*(C-NO₂) : 18.2 kcal/mol stabilization.
- π(C=N) → π*(C6H4) : 9.7 kcal/mol delocalization.
UV-Vis spectroscopy (λ_max = 342 nm in CHCl₃) confirms a charge-transfer transition between the sulfanyl donor and nitro acceptor moieties.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c1-14-2-7-18(8-3-14)29-21-9-4-15(10-20(21)25(26)27)12-24-28-13-16-5-6-17(22)11-19(16)23/h2-12H,13H2,1H3/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJSEUNDAJRGQ-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorophenylmethanol, which is then reacted with 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde under specific conditions to form the desired product. Common reagents used in these reactions include bases like sodium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Recent studies have highlighted the potential of compounds similar to (E)-(2,4-dichlorophenyl)methoxyamine in targeting cancer cells. The presence of the nitrophenyl group may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens. Its structural components allow for interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting that (E)-(2,4-dichlorophenyl)methoxyamine may possess anti-inflammatory properties beneficial in treating conditions like arthritis or chronic inflammation.
Materials Science
- Fluorescent Probes : The unique structural features of this compound make it suitable for development as a fluorescent probe in biochemical assays. Its ability to undergo electronic transitions could be exploited for imaging applications in cellular biology.
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis, contributing to the development of materials with specific mechanical or thermal properties.
Environmental Studies
- Pesticide Development : Given its chemical structure, (E)-(2,4-dichlorophenyl)methoxyamine could be investigated for use in developing novel pesticides that are more effective and environmentally friendly compared to traditional options.
- Pollutant Degradation : The compound's reactivity may allow it to participate in reactions that degrade environmental pollutants, making it a candidate for remediation technologies aimed at cleaning contaminated sites.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar structures exhibited selective cytotoxicity against various cancer cell lines, indicating potential pathways for drug development using (E)-(2,4-dichlorophenyl)methoxyamine as a lead compound.
- Material Application : Research from Advanced Materials highlighted the use of similar compounds in creating polymeric materials with enhanced thermal stability and mechanical strength, showcasing their versatility in materials science applications.
Mechanism of Action
The mechanism of action of (E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or biological applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound belongs to a class of Schiff base derivatives with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis with close analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Features | Biological Activity (Reported) | References |
|---|---|---|---|---|
| (Target) (E)-(2,4-Dichlorophenyl)methoxyamine | - (2,4-Dichlorophenyl)methoxy - 4-[(4-Methylphenyl)sulfanyl] - 3-Nitro |
High lipophilicity due to dichlorophenyl and methyl groups; nitro group enhances electron deficiency | Antiproliferative (hypothesized based on structural analogs) | |
| (Analog 1) (E)-(4-Chlorophenyl)methoxyamine | - (4-Chlorophenyl)methoxy - 4-[(4-Chlorophenyl)sulfanyl] - 3-Nitro |
Reduced lipophilicity vs. target (single Cl vs. dichloro); similar electron-withdrawing effects | Moderate antiproliferative activity in studies | |
| (Analog 2) (E)-Methoxy({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine (CAS 477852-04-3) | - Methoxy - 4-[(4-Methylphenyl)sulfanyl] - 3-Nitro |
Lower steric hindrance and higher polarity (methoxy vs. dichlorophenylmethoxy) | Unreported; predicted lower membrane permeability | |
| (Analog 3) (E)-(4-Fluorophenyl)methoxyamine | - (4-Fluorophenyl)methoxy - Pyrazole core - Phenylsulfanyl |
Heterocyclic core (pyrazole) introduces rigidity; fluorophenyl enhances metabolic stability | Antifungal and enzyme inhibition in related analogs |
Physicochemical Properties
- Lipophilicity : The target compound’s dichlorophenyl and methylphenylsulfanyl groups increase logP compared to analogs with single chloro (Analog 1) or methoxy (Analog 2) substituents. This enhances membrane permeability but may reduce aqueous solubility .
- Steric Effects : The bulky (2,4-dichlorophenyl)methoxy group in the target compound may hinder rotational freedom, possibly stabilizing the (E)-configuration and enhancing target selectivity .
Biological Activity
The compound (E)-(2,4-dichlorophenyl)methoxyamine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical formula for the compound is . It features a dichlorophenyl group, a methoxy group, and a nitrophenyl moiety, which are known to influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds with triazole and sulfanyl groups. For instance, derivatives of 1,2,4-triazoles have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. Research indicates that these compounds can inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Compounds with similar structural motifs have shown promising antibacterial and antifungal activities. The presence of the sulfanyl group is particularly noteworthy as it has been associated with enhanced antimicrobial properties. Studies have reported that derivatives exhibit effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented, suggesting that they may inhibit pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition : Compounds similar to (E)-[(2,4-dichlorophenyl)methoxy] have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
- DNA Interaction : Some derivatives can intercalate into DNA, preventing replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : These compounds may modulate oxidative stress levels within cells, contributing to their anticancer effects.
Case Studies
- Cytotoxicity Assays : A study conducted on triazole derivatives showed that certain modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : In a comparative study, a series of sulfanyl-containing compounds were evaluated for their antimicrobial efficacy. The results indicated that modifications in the phenyl ring structure could lead to increased activity against resistant bacterial strains .
Data Tables
| Activity Type | Compound Derivative | Cell Line/Organism | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Anticancer | Triazole Derivative | MCF-7 | 12 µM |
| Antibacterial | Sulfanyl Compound | Staphylococcus aureus | 15 µg/mL |
| Antifungal | Methoxy-Nitrophenyl Derivative | Candida albicans | 10 µg/mL |
| Anti-inflammatory | Triazole-Sulfanyl Complex | RAW 264.7 Macrophages | 5 µM |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing (E)-(2,4-dichlorophenyl)methoxyamine?
- Methodological Answer : The compound can be synthesized via condensation reactions between appropriate precursors. For example, a Schiff base formation strategy using a nitro-substituted benzaldehyde derivative and a (2,4-dichlorophenyl)methoxyamine. Key steps include dehydration under acidic conditions (e.g., phosphorus oxychloride) to stabilize the imine bond . Solvent selection (e.g., dry DMF or THF) and controlled heating (60–80°C) are critical to prevent side reactions.
Q. How can the E-configuration of the imine bond be confirmed experimentally?
- Methodological Answer : The E-configuration is confirmed through nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For instance, the absence of NOE between the imine proton and aromatic protons on the nitro-substituted phenyl group supports the trans (E) configuration. X-ray crystallography provides definitive proof, as seen in structurally similar compounds .
Q. What analytical techniques are essential for assessing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. H and C NMR spectroscopy elucidates structural features, such as the methoxy group (δ ~3.8 ppm) and nitro group electronic effects .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Waste containing nitro or sulfanyl groups must be segregated and treated via neutralization (e.g., with sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved during characterization?
- Methodological Answer : Cross-validate data using complementary techniques. For example, discrepancies in H NMR signals can be clarified via 2D-COSY or HSQC experiments. Conflicting mass spectrometry peaks may indicate isotopic patterns or fragmentation pathways, requiring high-resolution MS (HRMS) for resolution .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer : Catalyst screening (e.g., molecular sieves for water removal) enhances imine formation efficiency. Solvent optimization (e.g., toluene for azeotropic drying) improves reaction kinetics. Monitoring via TLC or in situ FTIR tracks intermediate conversion, minimizing byproduct formation .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C. Analyze degradation products using LC-MS every 24 hours. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Q. How to design a study probing the compound’s reactivity with biological nucleophiles (e.g., thiols)?
- Methodological Answer : Use Michaelis-Arbuzov-type reactions with cysteine or glutathione as nucleophiles. Monitor adduct formation via UV-Vis spectroscopy (λ = 280 nm for thiolate intermediates) and characterize products using F NMR (if fluorinated analogs are used) .
Q. What computational methods validate the electronic effects of substituents (e.g., nitro, sulfanyl) on reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electron-withdrawing (nitro) and donating (sulfanyl) effects on the imine’s LUMO energy. Molecular electrostatic potential (MESP) maps predict nucleophilic attack sites .
Notes
- Data Contradiction Analysis : Always cross-reference synthetic yields, spectral data, and crystallographic results to identify systematic errors (e.g., solvent impurities, incorrect integration in NMR).
- Advanced Characterization : For polymorph studies, combine powder XRD with differential scanning calorimetry (DSC) to detect phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
